Kazusamycin B
Description
Kazusamycin B (C₃₂H₄₆O₇, MW 542) is a macrocyclic lactone-type antitumor antibiotic isolated from Streptomyces sp. No. 81-484 . Its structure features an unsaturated branched-chain fatty acid with a terminal δ-lactone ring and conjugated double bonds, critical for its bioactivity . This compound exhibits potent cytotoxicity against leukemia cell lines, including L1210 (IC₅₀: 0.0018 µg/mL) and P388 (IC₁₀₀: 0.0016 µg/mL) in vitro . In vivo studies demonstrate a broad antitumor spectrum, though efficacy and toxicity depend on tumor type and administration regimen. For example, intermittent dosing reduces cumulative toxicity while maintaining therapeutic effects .
Properties
IUPAC Name |
(2E,10E,12E,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15-,23-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHBJFDAPXZJM-BBHORLQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C=CC(=O)OC1/C=C/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107140-30-7 | |
| Record name | PD 124895 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107140307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Kazusamycin B involves retrosynthetic fragmentation into major segments, which are then prepared from medium-sized synthetic units . Segment A is synthesized using a palladium(0)-mediated coupling reaction between a chiral zinc homoenolate and an alkenyl halide . Segment B is prepared through enzymatic kinetic resolution of a racemic mixture, followed by silylation . The pivotal step in the synthesis is the stereoselective aldol reaction between Segment A and Segment B, which constructs four contiguous chiral centers .
Industrial Production Methods: This compound is produced industrially by culturing a this compound-producing strain of Streptomyces in a nutrient medium . The compound is then separated from the cultured product .
Chemical Reactions Analysis
Types of Reactions: Kazusamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like sodium methoxide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Antimicrobial Activity
1. Antifungal Properties:
Kazusamycin B demonstrates significant antifungal activity against Schizosaccharomyces pombe and Rhizopus javanicus, with minimum inhibitory concentrations (MICs) of 0.05 µg/ml and 2.13 µg/ml, respectively. However, it shows limited activity against Gram-positive and Gram-negative bacteria, indicating its specificity towards certain fungal strains .
2. Mechanism of Action:
The mechanism by which this compound exerts its antifungal effects involves the inhibition of nuclear export processes, particularly affecting the translocation of the HIV-1 regulatory protein Rev at nanomolar concentrations (IC50 = 6.3 nM). This inhibition is crucial for viral replication, making it a potential candidate for further research in antiviral therapies .
Anticancer Applications
This compound has shown promising results as an antitumor agent:
1. Cytotoxicity:
In vitro studies indicate that this compound possesses potent cytotoxic effects against various cancer cell lines, including L1210 leukemia cells (IC50 = 1.8 ng/ml) and P388 leukemia cells (IC100 = 0.0016 µg/ml). These findings suggest its potential utility in cancer treatment protocols .
2. Cell Cycle Arrest:
this compound induces cell cycle arrest at the G1 phase in L1210 cells, leading to abnormal nuclear condensation. This effect is critical for halting the proliferation of cancerous cells, thereby inhibiting tumor growth .
3. Efficacy Against Tumors:
The compound has demonstrated effectiveness against experimental tumors such as murine tumors S180, EL-4, and B16, showcasing its broad-spectrum antitumor activity . Additionally, it has been noted for its activity against doxorubicin-resistant P388 cells, suggesting a potential role in overcoming drug resistance in cancer therapy .
Table 1: Summary of this compound's Biological Activities
Mechanism of Action
Kazusamycin B exerts its effects by inhibiting cell growth and arresting the cell cycle at the G1 phase . It specifically inhibits the nuclear export of the HIV-1 Rev protein by binding to the nuclear export signal (NES)-dependent export pathway . This inhibition disrupts the nucleo-cytoplasmic translocation of proteins, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Kazusamycin A
- Structural Similarities and Differences : Kazusamycin A shares the core macrocyclic lactone structure with Kazusamycin B but differs in substituents (e.g., hydroxyl and methyl groups) . Both compounds exhibit near-identical cytotoxicity against murine leukemia cells (P388 and L1210) .

- Mechanistic Overlap: Both inhibit DNA gyrase by targeting the ATP-binding site, akin to quinolones, but with distinct molecular interactions .
- Synthetic Accessibility : Kazusamycin A’s total synthesis (achieved in 2004) highlights the challenge of constructing contiguous chiral centers, a hurdle yet to be overcome for this compound .
Leptomycin B
- Structural Contrast : Leptomycin B contains a β-lactone ring and a polyketide chain, differing from this compound’s δ-lactone .
- Mechanistic Divergence: Leptomycin B inhibits CRM1/Exportin 1, blocking nuclear export of tumor suppressors like p53 . In contrast, this compound disrupts K-ras nanoclustering and targets cancer stem cells (CSCs), reducing CD44+/CD24− populations in breast cancer models (2.0 µM) .
- Toxicity Profile : Leptomycin B’s systemic toxicity limits clinical use, whereas this compound’s dose-dependent intestinal toxicity (mucosal necrosis) may allow safer regimens .
Anguinomycin C
- Structural Class: Anguinomycin C belongs to the angucycline family, featuring a linear polyketide chain with a terminal lactone .
- Activity: While both compounds inhibit tumor growth, Anguinomycin C’s mechanism involves RNA polymerase II inhibition, unlike this compound’s DNA gyrase targeting .
Cancer Stem Cell (CSC) Inhibition
This compound significantly reduces mammosphere formation efficiency in breast cancer cell lines (MDA-MB-231, Hs578T) at 2.0 µM, outperforming salinomycin and leptomycin B in CSC suppression . This suggests a unique role in targeting therapy-resistant CSCs.
Antitumor Spectrum
Toxicity and Pharmacokinetics
- This compound : Maximum tolerated dose (MTD) varies by tumor type; subcutaneous tumors in mice tolerate higher doses than ascitic leukemia models . Reabsorption via enterohepatic circulation may contribute to gastrointestinal toxicity .
- Kazusamycin A : Rapid distribution to organs and inactivation by serum albumin binding reduce bioavailability .
Biological Activity
Kazusamycin B is a novel antibiotic derived from the fermentation broth of Streptomyces sp. No. 81-484. This compound has garnered attention due to its significant biological activity, particularly its antitumor and antibacterial properties. The molecular weight of this compound is approximately 542 Da, and it exhibits a broad spectrum of biological effects, impacting various cellular processes.
Antitumor Activity
This compound has demonstrated potent antitumor activity in various studies. It has been shown to be effective against several cancer cell lines, including:
- L1210 : A murine leukemia cell line.
- Human colon adenocarcinoma : Demonstrating efficacy in inhibiting tumor growth.
- P388 lymphocytic leukemia : Displaying notable in vivo activity.
In vitro studies indicate that this compound inhibits cell growth and induces apoptosis in cancer cells, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Cell Cycle Arrest : Studies have shown that this compound disrupts the normal cell cycle, leading to structural changes in the nuclei of treated cells .
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for its antitumor activity.
- Antibacterial Properties : this compound exhibits antibacterial effects against various pathogens, contributing to its classification as an antibiotic .
Case Studies
Several case studies highlight the effectiveness of this compound:
- In Vitro Efficacy Against Tumor Cells :
- In Vivo Studies :
Data Table: Biological Activity Summary
Q & A
Q. What are the primary biochemical targets of Kazusamycin B, and how can researchers experimentally validate its mechanism of action?
this compound's mechanism may involve targeting bacterial enzymes like DNA gyrase or RNA polymerase, based on structural similarities to Kazusamycin A (a related nucleoside antibiotic) . To validate this:
- Use in vitro enzyme inhibition assays (e.g., ATPase activity assays for gyrase inhibition).
- Perform structural analysis (e.g., X-ray crystallography) to confirm binding interactions.
- Compare results with known inhibitors (e.g., quinolones) to identify unique molecular interactions.
Q. What standard assays are recommended for assessing this compound’s antibacterial activity?
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative strains (CLSI guidelines).
- Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.
- Synergy studies with other antibiotics (e.g., checkerboard assays) to identify combinatorial effects .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Document synthetic protocols rigorously, including solvent purity, reaction conditions (temperature, pH), and purification methods (HPLC, NMR for structural confirmation).
- Provide raw spectral data (e.g., H NMR, HRMS) in supplementary materials .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across bacterial strains be systematically resolved?
- Data Triangulation : Cross-validate results using multiple methods (e.g., MIC assays, transcriptomic profiling, and in vivo models).
- Strain-Specific Analysis : Investigate genetic variations (e.g., efflux pump expression, target mutations) in resistant strains via whole-genome sequencing.
- Meta-Analysis : Compare findings with published studies on structurally similar antibiotics to identify confounding variables (e.g., assay conditions) .
Q. What experimental strategies can address this compound’s potential toxicity in eukaryotic cells?
- Selective Toxicity Assays : Compare IC values in bacterial vs. mammalian cell lines (e.g., HEK293).
- Mechanistic Studies : Use CRISPR screens to identify eukaryotic pathways affected by this compound.
- Structural Optimization : Modify functional groups to reduce off-target binding (guided by molecular docking simulations) .
Q. How should researchers design studies to explore this compound’s role in overcoming multidrug-resistant (MDR) infections?
- Target Prioritization : Focus on MDR pathogens with documented resistance to existing antibiotics (e.g., MRSA, carbapenem-resistant Enterobacteriaceae).
- Resistance Induction Experiments : Serial passage assays to evaluate propensity for resistance development.
- In Vivo Models : Use murine infection models to assess efficacy and pharmacokinetics (e.g., plasma half-life, tissue penetration) .
Methodological Guidance
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
- PICO Framework : Define Population (bacterial strain), Intervention (this compound dose), Comparison (existing antibiotics), Outcome (MIC reduction).
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
Q. How can researchers critically appraise conflicting data in this compound studies?
- Source Evaluation : Prioritize peer-reviewed studies with transparent methodologies (e.g., detailed supplemental data).
- Bias Assessment : Check for conflicts of interest (e.g., industry funding) or methodological flaws (e.g., small sample sizes).
- Replication : Attempt to reproduce key experiments under controlled conditions .
Q. What are best practices for presenting this compound data in manuscripts?
- Data Visualization : Use heatmaps for MIC distributions or dose-response curves for toxicity.
- Transparency : Include negative results (e.g., lack of synergy with certain antibiotics) to avoid publication bias.
- Reproducibility : Share raw data and analysis scripts via repositories like Zenodo or Figshare .
Tables for Key Data Interpretation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

